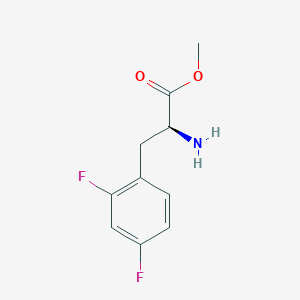

methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDVYINTUREYJH-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=C(C=C(C=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=C(C=C(C=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831191-82-3 | |

| Record name | methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate typically involves the use of starting materials such as 2,4-difluorobenzaldehyde and L-alanine. One common synthetic route includes the following steps:

Condensation Reaction: The reaction between 2,4-difluorobenzaldehyde and L-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Esterification: The final step involves esterification of the amine with methanol in the presence of an acid catalyst to produce methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Conversion to corresponding alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific diseases.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key structural analogs are compared below based on substituent variations, physicochemical properties, and biological implications.

Structural Analogs with Aromatic Substituent Variations

Key Observations:

- Electron-withdrawing vs. donating groups : The 2,4-difluorophenyl group in the target compound enhances metabolic stability and membrane permeability compared to hydroxylated analogs ().

- Steric effects : Naphthyl () and brominated () analogs exhibit higher molecular weights and lipophilicity, which may hinder bioavailability.

- Heterocyclic vs. phenyl rings : Pyridine () and indole () substituents introduce nitrogen-based reactivity, enabling distinct binding interactions in biological systems.

Stereochemical and Ester Variations

- (2R)-2-Amino-3-(2,4-difluorophenyl)propanoate (): The R-isomer may exhibit altered receptor binding compared to the S-configuration, highlighting the importance of stereochemistry in drug design.

- Ethyl vs. methyl esters : Ethyl esters (e.g., ) typically show slower hydrolysis rates, prolonging in vivo activity but reducing aqueous solubility.

Biological Activity

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is an amino acid derivative that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a methyl ester group, an amino group, and a difluorophenyl moiety. The structure can be represented as follows:

This configuration allows for unique interactions with biological macromolecules, enhancing its binding affinity through hydrophobic interactions and hydrogen bonding capabilities.

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate interacts with various molecular targets in the body:

- Enzyme Interaction : The compound has been shown to influence enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor.

- Cell Signaling Modulation : It modulates signaling pathways related to cell growth and differentiation, affecting gene expression patterns .

- Binding Affinity : The difluorophenyl group enhances the compound's binding affinity to target proteins, which may lead to altered enzyme activity or receptor modulation.

In Vitro Studies

Several studies have investigated the biological effects of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate:

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in a study involving FaDu hypopharyngeal tumor cells, it demonstrated significant apoptosis induction compared to standard treatments like bleomycin .

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes relevant to metabolic pathways. For example, it may target carbonic anhydrase II, a key enzyme in pH regulation and bicarbonate production.

Case Studies

A notable case study involved the use of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate in cancer therapy. The compound was tested in preclinical models for its ability to inhibit tumor growth and induce apoptosis. Results showed a dose-dependent response, with higher concentrations leading to increased cell death in malignancies expressing the target enzyme .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate compared to similar compounds:

| Compound | Cytotoxicity | Enzyme Targeting | Signaling Modulation |

|---|---|---|---|

| Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate | High | Carbonic Anhydrase II | Yes |

| Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate | Moderate | None specified | No |

| Other Amino Acid Derivatives | Variable | Various | Yes |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves enantioselective routes, such as chiral auxiliary-mediated alkylation or enzymatic resolution. For example, starting with 2,4-difluorobenzaldehyde, a Strecker synthesis or reductive amination can introduce the amino group. The esterification step may utilize methanol under acidic catalysis (e.g., HCl or H₂SO₄). Key parameters include temperature control (0–25°C for amination steps) and solvent selection (e.g., THF or DCM for polar intermediates). Purity is ensured via recrystallization or chromatography .

Q. Which analytical techniques are critical for confirming the stereochemical integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves the chiral center (2S-configuration) and aromatic substitution patterns (2,4-difluorophenyl). For example, coupling constants (J values) distinguish axial vs. equatorial fluorine atoms.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 244.08 Da) and fragmentation patterns.

- Chiral HPLC : Validates enantiomeric excess (>98%) using columns like Chiralpak AD-H .

Advanced Research Questions

Q. How do the electronic effects of the 2,4-difluorophenyl group influence the compound’s reactivity in downstream derivatization?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the phenyl ring toward electrophilic substitution but deactivate nucleophilic sites. For example, Suzuki-Miyaura coupling at the 5-position of the ring (meta to fluorine) requires palladium catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (K₂CO₃ in DMF/H₂O). Computational studies (DFT) predict regioselectivity based on Fukui indices .

Q. What experimental designs are recommended to assess this compound’s potential as a protease inhibitor or receptor modulator?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., FRET substrates for proteases) with IC₅₀ determination. For receptor studies, radioligand binding assays (e.g., ³H-labeled antagonists) quantify affinity (Kᵢ values).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., para-fluoro substitution) and correlate steric/electronic properties with activity trends .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity profile?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.

- Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) identifies binding poses and hydrogen-bonding interactions with the amino/ester groups .

Q. What strategies mitigate racemization during synthetic scale-up or prolonged storage?

- Methodological Answer :

- Low-Temperature Storage : Store at –20°C in inert atmospheres (argon) to prevent ester hydrolysis.

- Stabilizing Additives : Use radical scavengers (BHT) or chelating agents (EDTA) to reduce metal-catalyzed degradation.

- In-Process Monitoring : Periodic chiral HPLC ensures enantiopurity during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.